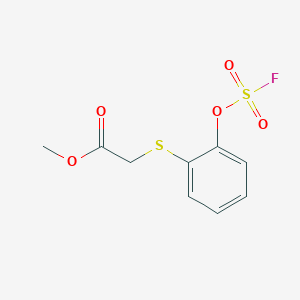

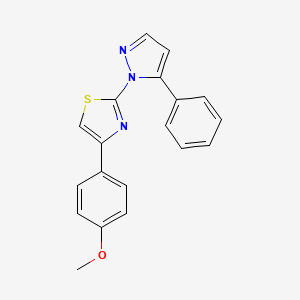

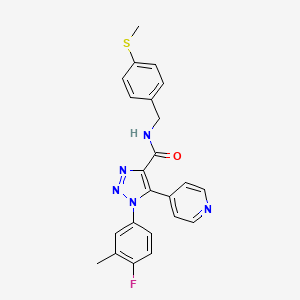

![molecular formula C14H10F2N4O2 B2771053 N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415490-32-1](/img/structure/B2771053.png)

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine compounds are a class of molecules that have been studied for their potential therapeutic applications . They have been identified as inhibitors of IL-17A, a cytokine involved in inflammatory responses . These compounds could potentially be used in the treatment of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Synthesis Analysis

While specific synthesis methods for “N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide” were not found, imidazo[1,2-b]pyridazine compounds are generally synthesized through a series of chemical reactions . The exact methods can vary depending on the specific substitutions at different positions on the imidazo[1,2-b]pyridazine ring .Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged structure in medicinal chemistry . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 can dictate kinase selectivity and potency .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-b]pyridazine compounds can vary widely depending on the specific substitutions on the ring . These reactions can influence the compound’s biological activity and selectivity for different targets .Physical And Chemical Properties Analysis

The pyridazine ring, a component of the imidazo[1,2-b]pyridazine structure, has unique physicochemical properties . It has weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties can contribute to its interactions with biological targets .Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4O2/c15-14(16)22-10-3-1-2-9(8-10)18-13(21)11-4-5-12-17-6-7-20(12)19-11/h1-8,14H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAHTNZBJJVKQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

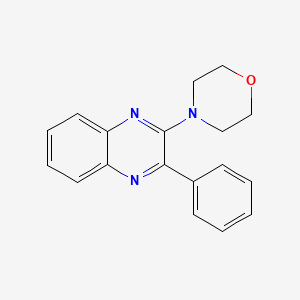

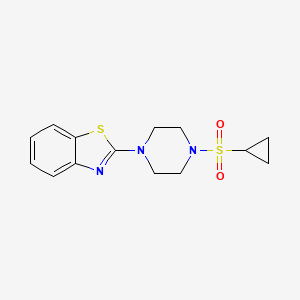

![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

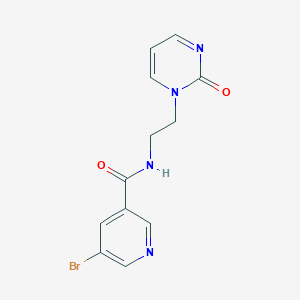

![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)

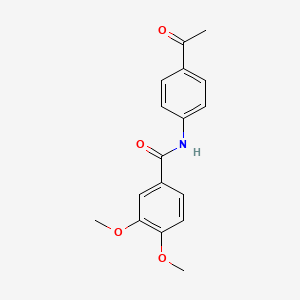

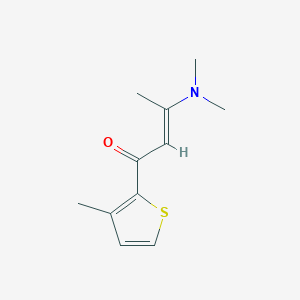

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)

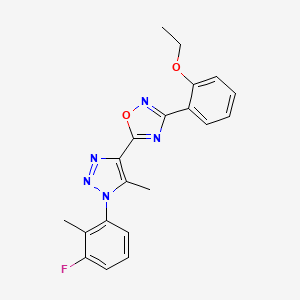

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2770986.png)